molecular formula C15H23NO2 B13598644 Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13598644
M. Wt: 249.35 g/mol
InChI Key: DRFVXXOITOERFG-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic system with a nitrogen atom at the bridgehead and a tert-butyl carboxylate group. The ethynyl (-C≡CH) substituent at position 2 distinguishes it from other azaspiro compounds, offering unique reactivity for applications such as click chemistry or as a building block in medicinal chemistry. Spirocyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which enhances binding specificity and metabolic stability . The ethynyl group likely enhances reactivity in alkyne-specific coupling reactions, positioning the compound as a versatile intermediate for synthesizing targeted therapeutics.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C15H23NO2/c1-5-12-11-15(9-7-6-8-10-15)16(12)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3

InChI Key

DRFVXXOITOERFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCCCC2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate and an ethynylating agent. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Azaspiro[3.5]nonane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Reactivity
Target: tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate Ethynyl (-C≡CH) C₁₄H₂₁NO₂* 241.33* Click chemistry, bioconjugation
tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate Hydroxyl (-OH) C₁₃H₂₃NO₃ 241.33 Hydrogen bonding, solubility modulation
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Second nitrogen C₁₂H₂₂N₂O₂ 226.32 PARP-1 inhibitor synthesis
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano (-CN) C₁₂H₁₉N₂O₂ 239.29 Electron-withdrawing modifications
tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate Additional nitrogen C₁₂H₂₂N₂O₂ 226.32 Multitarget ligand development

*Estimated based on structural analogs.

Key Observations:

  • Ethynyl vs. Hydroxyl: The ethynyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), whereas the hydroxyl analog (C₁₃H₂₃NO₃) participates in hydrogen bonding, influencing solubility and pharmacokinetics.
  • Nitrogen Content : Diazaspiro derivatives (e.g., 1,7-diaza and 1,6-diaza ) exhibit enhanced hydrogen-bonding capacity and are used in polypharmacology (e.g., PARP-1 inhibitors ).
  • Electron-Deficient Groups: The cyano-substituted analog introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate, and what reagents/conditions are critical?

The synthesis typically involves multi-step reactions, starting with cyclization of tert-butyl-protected precursors. A common method includes:

  • Step 1 : Formation of the spirocyclic backbone via [3+2] cycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the ethynyl group using Sonogashira coupling or alkyne alkylation.
  • Critical reagents : Tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) for deprotonation .
  • Optimization : Reaction time (12–24 hrs) and temperature (−78°C to room temperature) significantly affect yield .

Q. How is tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic structure and ethynyl group integration (e.g., a singlet at ~2.5 ppm for the terminal alkyne proton) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (C≡C-H stretch) and ~1700 cm1^{-1} (carboxylate C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+^+ at m/z 290.152) .

Q. What are the stability and storage recommendations for this compound?

  • Storage : Cool (2–8°C), dry, and protected from light to prevent decomposition .
  • Decomposition risks : Exposure to moisture or heat may hydrolyze the tert-butyl carbamate group, releasing CO2_2 and forming secondary amines .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this spirocyclic compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. THF balances reactivity and stability .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for ethynyl functionalization .
  • Contradictions : Yields vary between 40–75% depending on steric hindrance from the spirocyclic core. Computational modeling (DFT) can predict steric effects .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes/receptors)?

  • Binding studies : The spirocyclic framework mimics transition states in enzyme catalysis (e.g., protease inhibition). Molecular docking simulations suggest high affinity for sigma-1 receptors (Ki_i < 100 nM) .
  • Functional groups : The ethynyl group enables click chemistry for bioconjugation, facilitating target identification via fluorescent probes .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Dynamic effects : Conformational flexibility in the spirocyclic ring causes splitting of NMR signals. Variable-temperature NMR (VT-NMR) at −40°C simplifies spectra by slowing ring inversion .
  • Comparative analysis : Cross-reference with X-ray crystallography data (if available) or analogous compounds (Table 1) .

Key Methodological Recommendations

  • Contradiction analysis : Use tandem LC-MS/NMR to track byproducts during synthesis .
  • Biological assays : Pair surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Safety protocols : Follow Combi-Blocks guidelines for spill containment (dry sand) and PPE (nitrile gloves, respirators) .

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